molecular formula C28H25FN2O6 B2516573 N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895653-27-7

N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2516573
CAS No.: 895653-27-7
M. Wt: 504.514
InChI Key: SDOFNKBLFRTLGF-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a quinolinone-based acetamide derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with a 6-ethoxy group, a 4-fluorobenzoyl moiety at position 3, and an N-(3,4-dimethoxyphenyl)acetamide side chain.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O6/c1-4-37-20-10-11-23-21(14-20)28(34)22(27(33)17-5-7-18(29)8-6-17)15-31(23)16-26(32)30-19-9-12-24(35-2)25(13-19)36-3/h5-15H,4,16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOFNKBLFRTLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxy and fluorobenzoyl groups. The final step involves the acylation of the quinoline derivative with 3,4-dimethoxyphenyl acetic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions could result in a variety of functionalized quinoline compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide exhibit significant anticancer properties. For instance, derivatives of quinoline have shown promising results against various cancer cell lines:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.
  • Case Studies : In vitro studies have demonstrated that related compounds can inhibit growth in breast cancer (MDA-MB-231), lung cancer (A549), and other tumor types with varying degrees of efficacy.

Antimicrobial Activity

The antimicrobial properties of this class of compounds have also been explored extensively:

  • Spectrum of Activity : Studies reveal effectiveness against a range of pathogens including bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
  • Minimum Inhibitory Concentrations (MIC) : Research has documented low MIC values for certain derivatives, indicating strong antimicrobial potential.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural FeatureEffect on Activity
3,4-Dimethoxyphenyl GroupEnhances lipophilicity and cellular uptake
Ethoxy SubstituentModulates interaction with biological targets
Fluorobenzoyl MoietyIncreases potency through halogen bonding

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (quinolinone vs. quinazolinone), substituent patterns, and pharmacological profiles. Below is a detailed comparison:

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Biological Activity/Properties
Target Compound 1,4-Dihydroquinolinone 3-(4-fluorobenzoyl), 6-ethoxy, N-(3,4-dimethoxyphenyl)acetamide Inferred anticancer/antimicrobial (structural analogy)
AJ5d () Quinazolinone 3-(4-fluorophenyl), 2-(thioacetamide), N-(2-chlorophenyl) Synthesis yield: 61%; no explicit activity reported
Compound 7f () Quinoline 7-chloro, 1-cyclopropyl, 6-fluoro, 4-oxo, benzyl-carboxylate Not specified; fluorinated analogs often bioactive

Key Observations :

  • Quinolinone vs. This difference may influence target selectivity and potency .
  • Substituent Effects : The target compound’s 6-ethoxy group likely improves solubility compared to AJ5d’s thioether linkage, which may reduce metabolic stability .
Substituent-Driven Comparisons
Compound Name (Source) Aromatic Substituents Benzoyl/Methyl Groups Physicochemical Implications
Target Compound 3,4-dimethoxyphenyl (electron-donating) 4-fluorobenzoyl Enhanced lipophilicity (logP ~3.5 estimated)
Compound 3,4-difluorophenyl (electron-withdrawing) 4-methylbenzoyl Lower solubility due to fluorine’s hydrophobicity
Compound 3,4-dichlorophenyl N/A High crystallinity; conformational flexibility

Key Observations :

  • Methoxy vs. In contrast, the 3,4-difluorophenyl group in ’s compound may improve metabolic stability but reduce solubility .
  • Benzoyl vs. Methylbenzoyl : The 4-fluorobenzoyl group in the target compound could enhance binding affinity to hydrophobic pockets compared to the 4-methylbenzoyl group in ’s analog, as fluorine’s electronegativity may polarize interactions .
Conformational and Crystallographic Insights
  • Compound : The 3,4-dichlorophenyl-substituted acetamide exhibits three distinct conformers in its crystal structure, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°. This flexibility suggests adaptability in binding to diverse targets .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C22H24FNO4C_{22}H_{24}FNO_4 with a molecular weight of 373.44 g/mol. Its structure features a quinoline core substituted with a dimethoxyphenyl group and an ethoxy group, which may influence its biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that quinoline derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, related compounds have shown IC50 values ranging from 5.4 μM to 24.3 μM against these enzymes .
  • Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial properties against various pathogens. The presence of specific functional groups can enhance their interaction with microbial membranes or enzymes.
  • Anticancer Properties : Preliminary studies indicate that similar compounds exhibit cytotoxic effects on cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.

Biological Activity Data

Activity TypeObserved EffectsReference
AChE InhibitionIC50 values: 10.4 μM - 18.1 μM
BChE InhibitionIC50 values: 7.7 μM - 30.1 μM
AntimicrobialModerate to high potency against bacteria
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective potential of quinoline derivatives in a mouse model of Alzheimer's disease. The results indicated that treatment with these compounds improved cognitive function and reduced amyloid plaque burden .
  • Anticancer Activity : In vitro studies on various cancer cell lines showed that this compound exhibited significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutics .

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